Cas no 1503950-31-9 (tetramethylcyclopropane-1-carbothioamide)

tetramethylcyclopropane-1-carbothioamide 化学的及び物理的性質
名前と識別子
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- Cyclopropanecarbothioamide, 2,2,3,3-tetramethyl-
- tetramethylcyclopropane-1-carbothioamide
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- MDL: MFCD26674343
- インチ: 1S/C8H15NS/c1-7(2)5(6(9)10)8(7,3)4/h5H,1-4H3,(H2,9,10)
- InChIKey: MVIYUQFZTNKVSA-UHFFFAOYSA-N
- SMILES: C1(C(N)=S)C(C)(C)C1(C)C
tetramethylcyclopropane-1-carbothioamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-340298-0.25g |
tetramethylcyclopropane-1-carbothioamide |
1503950-31-9 | 0.25g |
$774.0 | 2023-09-03 | ||
Enamine | EN300-340298-5g |
tetramethylcyclopropane-1-carbothioamide |
1503950-31-9 | 5g |
$2443.0 | 2023-09-03 | ||
Enamine | EN300-340298-10.0g |
tetramethylcyclopropane-1-carbothioamide |
1503950-31-9 | 10.0g |
$4360.0 | 2023-02-23 | ||
Enamine | EN300-340298-1.0g |
tetramethylcyclopropane-1-carbothioamide |
1503950-31-9 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-340298-0.5g |
tetramethylcyclopropane-1-carbothioamide |
1503950-31-9 | 0.5g |
$809.0 | 2023-09-03 | ||
Enamine | EN300-340298-1g |
tetramethylcyclopropane-1-carbothioamide |
1503950-31-9 | 1g |
$842.0 | 2023-09-03 | ||
Enamine | EN300-340298-0.1g |
tetramethylcyclopropane-1-carbothioamide |
1503950-31-9 | 0.1g |
$741.0 | 2023-09-03 | ||
Enamine | EN300-340298-10g |
tetramethylcyclopropane-1-carbothioamide |
1503950-31-9 | 10g |
$3622.0 | 2023-09-03 | ||
Enamine | EN300-340298-5.0g |
tetramethylcyclopropane-1-carbothioamide |
1503950-31-9 | 5.0g |
$2940.0 | 2023-02-23 | ||
Enamine | EN300-340298-2.5g |
tetramethylcyclopropane-1-carbothioamide |
1503950-31-9 | 2.5g |
$1650.0 | 2023-09-03 |
tetramethylcyclopropane-1-carbothioamide 関連文献
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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9. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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10. Be2B6 and Be2B7+: two double aromatic inverse sandwich complexes with spin-triplet ground state†Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
tetramethylcyclopropane-1-carbothioamideに関する追加情報
Chemical Profile of Tetramethylcyclopropane-1-carbothioamide (CAS No. 1503950-31-9)
Tetramethylcyclopropane-1-carbothioamide, identified by the Chemical Abstracts Service Number (CAS No.) 1503950-31-9, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to the class of cyclopropane derivatives, which are known for their unique structural and chemical properties. The presence of a thiourea moiety in its molecular structure imparts distinct reactivity and potential applications in medicinal chemistry.
The molecular structure of tetramethylcyclopropane-1-carbothioamide consists of a cyclopropane ring substituted with four methyl groups, which enhances its stability and lipophilicity. The carbothioamide functional group at the 1-position introduces a polar region, making the compound amenable to various chemical transformations and interactions with biological targets. This combination of structural features positions it as a versatile intermediate in the synthesis of more complex molecules.
In recent years, there has been growing interest in cyclopropane-containing compounds due to their ability to modulate biological pathways through unique mechanisms. The thiourea moiety in tetramethylcyclopropane-1-carbothioamide is particularly noteworthy, as it has been explored for its potential in drug discovery. Studies have demonstrated that thiourea derivatives can act as protease inhibitors, kinase modulators, and even antimicrobial agents. The cyclopropane ring itself is known to enhance binding affinity by inducing conformational strain in biological targets, making it an attractive scaffold for medicinal chemists.
Recent advancements in computational chemistry have further illuminated the synthetic pathways and potential applications of tetramethylcyclopropane-1-carbothioamide. Molecular modeling studies suggest that this compound can serve as a precursor for more complex heterocyclic systems, which are prevalent in modern pharmaceuticals. The stability provided by the tetramethyl substitution pattern allows for easier handling and functionalization, whereas the carbothioamide group offers multiple sites for chemical modification.
One of the most promising areas of research involving tetramethylcyclopropane-1-carbothioamide is its application in the development of novel therapeutic agents. Researchers have hypothesized that its structural features could be leveraged to design molecules that interact with specific enzymes or receptors involved in diseases such as cancer and inflammation. Preliminary experiments have shown that derivatives of this compound exhibit inhibitory activity against certain kinases, suggesting a potential role in targeted therapy.
The synthesis of tetramethylcyclopropane-1-carbothioamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the thiourea group necessitates careful consideration of reagents and solvents to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to explore its applications on a larger scale.
From a pharmacological perspective, the unique properties of tetramethylcyclopropane-1-carbothioamide make it an intriguing candidate for further investigation. Its ability to modulate biological pathways while maintaining structural integrity offers a promising avenue for drug development. As research continues to uncover new applications, this compound is likely to play an increasingly significant role in pharmaceutical innovation.
In conclusion, tetramethylcyclopropane-1-carbothioamide (CAS No. 1503950-31-9) represents a fascinating compound with diverse potential applications in chemical synthesis and drug discovery. Its structural features, including the cyclopropane ring and thiourea moiety, endow it with unique reactivity and biological relevance. With ongoing research efforts aimed at elucidating its full potential, this molecule is poised to contribute significantly to advancements in medicinal chemistry.
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